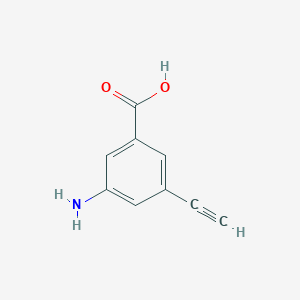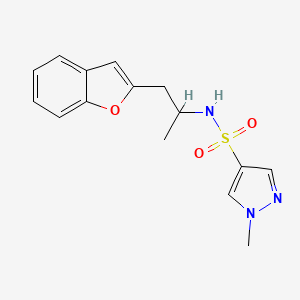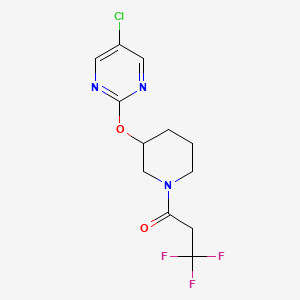
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate, also known as ETTB, is a synthetic compound that has gained attention in the scientific community for its potential applications in medicinal chemistry.
作用機序
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate exerts its pharmacological effects by inhibiting the activity of enzymes involved in various cellular processes. Specifically, Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate has also been shown to have cardioprotective effects by reducing the size of myocardial infarctions in animal models.
実験室実験の利点と制限
One advantage of using Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate in lab experiments is its potency and specificity. Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate has been shown to exhibit potent pharmacological effects at low concentrations, making it a useful tool for studying various cellular processes. However, one limitation of using Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate in lab experiments is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate. One area of interest is the development of Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate derivatives with improved pharmacological properties. Another area of interest is the exploration of Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms underlying Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate's pharmacological effects, which may lead to the discovery of new therapeutic targets.
合成法
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate can be synthesized through a multi-step process that involves the reaction of isonicotinic acid with ethyl 4-bromobenzoate, followed by the reaction of the resulting compound with tetrahydrothiophene-3-ol. The final product is obtained through the reaction of the intermediate compound with 4-dimethylaminopyridine and ethyl chloroformate.
科学的研究の応用
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate has been the subject of several scientific studies due to its potential applications in medicinal chemistry. One study found that Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study showed that Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate has anticancer properties by inducing apoptosis in cancer cells.
特性
IUPAC Name |
ethyl 4-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-24-19(23)13-3-5-15(6-4-13)21-18(22)14-7-9-20-17(11-14)25-16-8-10-26-12-16/h3-7,9,11,16H,2,8,10,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONYNZOUZYPILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Z)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2940468.png)



![N-benzyl-2-[(2,3-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2940478.png)
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea](/img/structure/B2940479.png)



![N-(4-fluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2940487.png)
